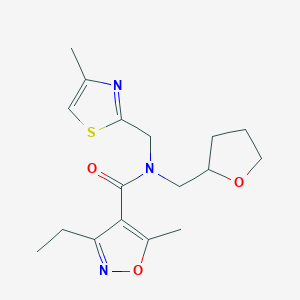
2,4-Diiodo-5-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2,4-diiodo-5-(methylthio)- is a derivative of pyrimidine, an aromatic heterocyclic organic compound Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diiodo-5-(methylthio)- typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 2,4-dichloropyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. The methylthio group can be introduced through nucleophilic substitution using a thiol reagent, such as methylthiol, under basic conditions .
Industrial Production Methods
Industrial production of Pyrimidine, 2,4-diiodo-5-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2,4-diiodo-5-(methylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms at positions 2 and 4 can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the iodine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine, 2,4-diiodo-5-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2,4-diiodo-5-(methylthio)- is primarily related to its ability to interact with biological targets through its functional groups. The iodine atoms and methylthio group can form interactions with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine, 2,4-dichloro-5-(methylthio)-: Similar structure but with chlorine atoms instead of iodine.
Pyrimidine, 2,4-dibromo-5-(methylthio)-: Bromine atoms replace the iodine atoms.
Pyrimidine, 2,4-diiodo-5-(ethylthio)-: Ethylthio group instead of methylthio.
Uniqueness
Pyrimidine, 2,4-diiodo-5-(methylthio)- is unique due to the presence of iodine atoms, which impart distinct reactivity and biological activity compared to its chloro and bromo analogs
Propiedades
Número CAS |
100276-81-1 |
|---|---|
Fórmula molecular |
C5H4I2N2S |
Peso molecular |
377.98 g/mol |
Nombre IUPAC |
2,4-diiodo-5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4I2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 |
Clave InChI |
UVSAIIJMRROJBV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CN=C(N=C1I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


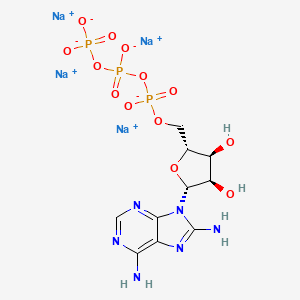

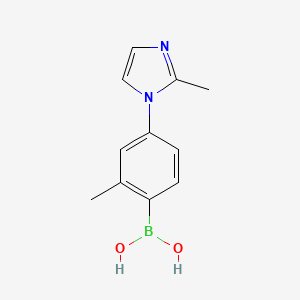

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
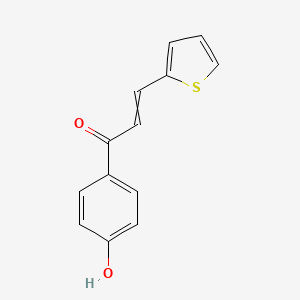
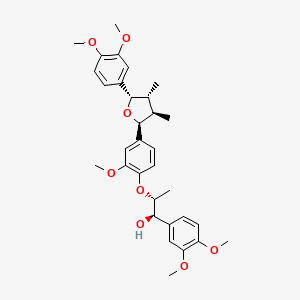



![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
